1-Carbomethoxy-4-benzylpiperazine

描述

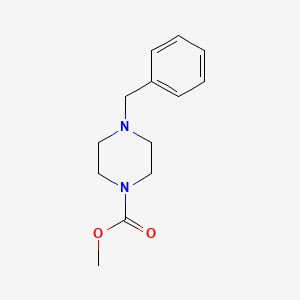

1-Carbomethoxy-4-benzylpiperazine (CAS: Not explicitly provided; molecular formula inferred as C₁₃H₁₈N₂O₂) is a piperazine derivative featuring a benzyl group at the 4-position and a carbomethoxy (methyl ester) group at the 1-position. Piperazine derivatives are widely studied for their diverse pharmacological properties, ranging from antiulcer activity to psychoactive effects .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Carbomethoxy-4-benzylpiperazine, and how can reaction conditions be optimized?

- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-benzylpiperazine with a carbomethoxy-containing electrophile (e.g., methyl chloroformate) under anhydrous conditions. Optimization requires controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic bases like triethylamine or DIPEA may enhance yield .

- Key validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/final products using NMR and mass spectrometry .

Q. How can researchers structurally characterize this compound and its intermediates?

- Use ¹H/¹³C NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and carbomethoxy moiety (singlet for COOCH₃ at δ 3.6–3.8 ppm). FT-IR can validate carbonyl stretches (~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) or elemental analysis .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) using tritiated spiperone .

- Toxicity : Acute toxicity studies in rodents (subcutaneous/IV administration) with LD₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?

- Substituent variation : Replace the benzyl group with fluorobenzyl (enhanced lipophilicity) or cyclohexyl (rigidity) to probe receptor selectivity. Modify the carbomethoxy group to amides or esters .

- Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., dopamine receptors, plasmepsins). Validate predictions with in vitro assays .

Q. How can contradictions between predicted and observed biological activity be resolved?

- Case example : If computational models (e.g., PASS program) predict high local anesthetic activity but in vivo assays show weak effects, investigate bioavailability or metabolic stability. Use LC-MS to detect metabolite formation or plasma protein binding assays to assess free drug availability .

- Structural analysis : Compare crystal structures (XRD) of the compound bound to target vs. off-target proteins to identify steric clashes or suboptimal interactions .

Q. What experimental strategies can elucidate the mechanism of action for this compound in antimicrobial activity?

- Membrane disruption : Conduct SYTOX Green uptake assays to measure bacterial membrane permeability .

- Enzyme inhibition : Test inhibitory effects on microbial enzymes (e.g., β-lactamase, dihydrofolate reductase) via kinetic assays .

- SEM/TEM imaging : Visualize morphological changes in treated bacteria (e.g., cell wall lysis) .

Q. Methodological Tables

Table 1. Comparative Toxicity of Piperazine Derivatives

| Compound | LD₅₀ (mg/kg) | Model Organism | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 320 ± 25 | Mice (SC) | Carbomethoxy group | |

| Lidocaine | 85 ± 10 | Mice (SC) | Amide linkage |

Table 2. Impact of Substituents on Antimalarial IC₅₀

| Substituent (R) | IC₅₀ (μM) | Notes | Reference |

|---|---|---|---|

| 4-(p-Fluorobenzyl) | 3.36 ± 0.05 | Enhanced lipophilicity | |

| 4-(p-Bromobenzyl) | 3.28 ± 0.04 | Halogen bonding potential | |

| Methyl | >10 | Reduced steric bulk |

Q. Key Recommendations

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Key Findings from Comparative Studies

In contrast, this compound lacks reported psychoactive effects, likely due to the carbomethoxy group reducing interaction with monoamine transporters . Antiulcer Activity: Derivatives like 1-(pyrrolidinocarbonylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine (4h) exhibit cytoprotective effects without antisecretory activity, highlighting the role of bulky, polar substituents in gastrointestinal applications . Cerebral Vasodilation: 1-Benzyl-4-diphenylmethylpiperazine derivatives show enhanced potency when electron-donating groups (e.g., methoxy) are present on the benzyl moiety .

Structure-Activity Relationships (SAR): Substituent Bulk: Bulky groups (e.g., diphenylmethyl) at the 4-position enhance cerebral vasodilation but reduce antiulcer activity . Metabolic Stability: Carbomethoxy and sulfonamide groups (e.g., in 1-(4-chlorobenzenesulfonyl)-4-(2-ethoxybenzyl)piperazine) increase resistance to hepatic metabolism compared to alkyl-substituted derivatives .

Synthetic Accessibility :

- BZP and MBZP are synthesized via alkylation of piperazine with benzyl or methylbenzyl halides . In contrast, this compound requires esterification with methyl chloroformate, a step that introduces additional functional group complexity .

Critical Analysis of Divergent Data

- Contradictory Roles of Substituents : While 4-CPP is a serotonergic agonist used in depression models , 3-TFMPP shows higher selectivity for 5-HT₁A/₂C receptors . This divergence underscores the sensitivity of piperazines to subtle structural changes.

- Abuse Potential vs. Therapeutic Use: BZP’s rewarding properties are mediated via dopamine D1-like and serotonin 5-HT₃ receptors , whereas this compound’s ester group may mitigate such interactions, redirecting its utility toward non-psychoactive applications.

属性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

methyl 4-benzylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)15-9-7-14(8-10-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChI 键 |

WGMBNPTVACSYJS-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)N1CCN(CC1)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。